molecular formula C15H14ClN5 B12272277 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoxaline

2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoxaline

Cat. No.: B12272277
M. Wt: 299.76 g/mol
InChI Key: YGKLFHSORHSOJV-UHFFFAOYSA-N
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Description

2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoxaline is a heterocyclic compound that features a quinoxaline core with a pyrazole and azetidine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoxaline typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or rhodium, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoxaline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: DMF, DCM, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce various reduced forms of the compound .

Scientific Research Applications

2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoxaline involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoxaline apart from similar compounds is its unique combination of the quinoxaline core with the pyrazole and azetidine substituents. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development .

Properties

Molecular Formula

C15H14ClN5

Molecular Weight

299.76 g/mol

IUPAC Name

2-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]quinoxaline

InChI

InChI=1S/C15H14ClN5/c16-12-5-18-21(10-12)9-11-7-20(8-11)15-6-17-13-3-1-2-4-14(13)19-15/h1-6,10-11H,7-9H2

InChI Key

YGKLFHSORHSOJV-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3N=C2)CN4C=C(C=N4)Cl

Origin of Product

United States

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